4-[5-(Aminomethyl)-2-furyl]benzamide
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Overview
Description
4-[5-(aminomethyl)furan-2-yl]benzamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound features a furan ring substituted with an aminomethyl group at the 5-position and a benzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(aminomethyl)furan-2-yl]benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.
Attachment of the benzamide moiety: The benzamide group can be attached through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
While specific industrial production methods for 4-[5-(aminomethyl)furan-2-yl]benzamide are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(aminomethyl)furan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 4-[5-(aminomethyl)furan-2-yl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)furan-2-yl]methanol: This compound features a similar furan ring with an aminomethyl group but lacks the benzamide moiety.
2,5-bis(aminomethyl)furan: This compound has two aminomethyl groups attached to the furan ring.
Uniqueness
4-[5-(aminomethyl)furan-2-yl]benzamide is unique due to the presence of both the furan ring and the benzamide moiety, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[5-(aminomethyl)furan-2-yl]benzamide |
InChI |
InChI=1S/C12H12N2O2/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,7,13H2,(H2,14,15) |
InChI Key |
KIHRQQQXAVKBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(=O)N |
Origin of Product |
United States |
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